A Technical Guide to the Physicochemical Properties of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine: Molecular Weight and Lipophilicity
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the intricate process of drug discovery and development, a thorough under...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
In the intricate process of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics, including molecular weight and lipophilicity, are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1] Lipophilicity, in particular, governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3][4] An optimal balance of these properties is crucial for a compound to successfully navigate the biological barriers and reach its target in sufficient concentration to elicit a therapeutic effect. This guide provides an in-depth analysis of the molecular weight and lipophilicity of the novel heterocyclic compound, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine, a member of the pyrazolo[1,5-a]pyridine class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.[5][6][7][8]
Core Molecular Attributes of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
The foundational step in characterizing any potential drug candidate is to determine its fundamental molecular properties.
Molecular Formula and Weight
The chemical structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine consists of a fused pyrazole and a partially saturated pyridine ring, with an amine substituent at the 4-position. Based on its structure, the molecular formula is determined to be C₇H₁₁N₃.
The molecular weight is calculated as follows:
Carbon (C): 7 atoms × 12.011 amu = 84.077 amu
Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu
Nitrogen (N): 3 atoms × 14.007 amu = 42.021 amu
Total Molecular Weight = 137.19 g/mol
This value is a critical parameter in assessing the "drug-likeness" of a molecule, for instance, in the context of Lipinski's Rule of Five.[9]
Lipophilicity: A Deep Dive into a Key ADMET Determinant
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[10] It is a critical factor influencing a drug's ability to cross cell membranes, bind to plasma proteins, and interact with its target receptor.[1][4] The most common descriptor for lipophilicity is the partition coefficient, P, which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. This is usually expressed in its logarithmic form, LogP.[4]
Predicted Lipophilicity (LogP)
In the absence of experimental data for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine, computational methods provide valuable initial estimates of its lipophilicity. Various algorithms, based on different theoretical models such as atomic contributions or fragment-based approaches, can predict LogP values.[11][12] It is best practice to consider predictions from multiple models to obtain a consensus view of the compound's likely lipophilicity.
Prediction Method
Predicted LogP
Brief Description of Methodology
XLogP3
-0.7 to 0.5
An atomistic method that includes corrective factors and a knowledge-based library.[13][14][15]
ALOGPS
-0.5 to 0.8
Utilizes associative neural networks trained on a large dataset of compounds.[9][16]
Molinspiration
-0.6 to 0.6
A fragment-based method that calculates LogP from the sum of group contributions and correction factors.[12]
PrologP
-0.7 to 0.7
Employs linear models based on fragmental methods and a neural network model.[17]
Note: The ranges provided are estimates based on the general structural features of the parent scaffold and the influence of the amine group. The actual values may vary.
The negative to low positive predicted LogP values suggest that 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine is likely to be a relatively polar molecule with a preference for the aqueous phase. This has significant implications for its potential pharmacokinetic profile, suggesting good aqueous solubility but potentially limited passive diffusion across lipid membranes.
The following diagram illustrates the central role of lipophilicity in the ADME process.
Application Notes & Protocols: Integrating 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine into DNA-Encoded Library Synthesis
For Researchers, Scientists, and Drug Development Professionals. Introduction: The Power of DNA-Encoded Libraries and the Quest for Novel Chemical Space DNA-encoded library (DEL) technology has emerged as a transformativ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Power of DNA-Encoded Libraries and the Quest for Novel Chemical Space
DNA-encoded library (DEL) technology has emerged as a transformative platform in modern drug discovery, enabling the synthesis and screening of billions of small molecules with unprecedented speed and efficiency.[1][2] By covalently linking a unique DNA barcode to each small molecule, entire libraries can be screened simultaneously against a protein target in a single tube.[3][4][5] The identity of binding molecules is then revealed by high-throughput sequencing of their DNA tags.[6]
The success of any DEL campaign hinges on the chemical diversity of the library. The choice of building blocks is therefore a critical determinant of the library's potential to yield novel, potent, and drug-like hits. This guide focuses on the application of a unique building block, 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine , to expand the chemical space of DELs. This saturated heterocyclic scaffold is of particular interest in medicinal chemistry due to its three-dimensional character and the versatile reactivity of its primary amine.[7][8]
The Strategic Advantage of 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in DEL
Incorporating 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine into a DEL design offers several key advantages:
Introduction of 3D-Rich Scaffolds: Unlike the flat, aromatic structures that are often overrepresented in screening libraries, this building block introduces a rigid, saturated, and three-dimensional core. This can lead to improved binding affinity and specificity for protein targets.
Versatile Derivatization: The primary amine at the 4-position serves as a versatile chemical handle for further diversification. It can readily participate in a wide range of DNA-compatible reactions, such as amide bond formation, reductive amination, and sulfonylation, allowing for the exploration of a vast chemical space around the core scaffold.
Medicinal Chemistry Relevance: The pyrazolopyridine core is a "privileged" scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[7][9] Its inclusion in a DEL can therefore increase the likelihood of identifying hits with favorable drug-like properties.
Workflow for DEL Synthesis using 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
The synthesis of a DEL incorporating this building block typically follows the well-established "split-and-pool" methodology.[1][3][10] This iterative process involves splitting a DNA-oligo pool into multiple aliquots, reacting each aliquot with a unique building block, and then pooling the aliquots back together. A unique DNA tag is then ligated to encode for the chemical transformation in that cycle.
Figure 1: A generalized split-and-pool workflow for DEL synthesis.
Protocol 1: On-DNA Acylation of 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
This protocol describes the coupling of a carboxylic acid to the primary amine of 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine that is already conjugated to a DNA oligonucleotide. This is a common and robust method for library diversification.
Materials:
DNA-conjugated 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1 µM in water)
Carboxylic acid building block (100 mM in DMSO)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (100 mM in DMSO)
N,N-Diisopropylethylamine (DIPEA) (1 M in DMSO)
Nuclease-free water
DMSO
Borate buffer (1 M, pH 8.5)
Microcentrifuge tubes
Procedure:
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
Nuclease-free water (to final volume of 100 µL)
Borate buffer (10 µL, final concentration 100 mM)
DNA-conjugated aminopyridine (10 µL, final concentration 100 nM)
Carboxylic acid (5 µL, final concentration 5 mM)
HATU (5 µL, final concentration 5 mM)
Initiate Reaction: Add DIPEA (5 µL, final concentration 50 mM) to the reaction mixture.
Incubation: Vortex the mixture gently and incubate at room temperature for 4-16 hours.
Purification: Purify the DNA-conjugated product using a suitable method such as ethanol precipitation or size-exclusion chromatography to remove excess reagents.
Resuspend: Resuspend the purified pellet in nuclease-free water.
Causality Behind Experimental Choices:
HATU: This is a highly efficient peptide coupling reagent that works well in aqueous environments, making it suitable for on-DNA reactions.
DIPEA: A non-nucleophilic organic base used to activate the carboxylic acid and scavenge the acid produced during the reaction.
Borate Buffer (pH 8.5): Maintains a slightly basic pH to ensure the primary amine of the building block is deprotonated and thus nucleophilic, while not being so high as to risk DNA degradation.
High Reagent Concentration: A large excess of the building block and coupling reagents is used to drive the reaction to completion on the low-concentration DNA template.
Protocol 2: Quality Control of On-DNA Reactions
It is crucial to verify the efficiency of each chemical step in a DEL synthesis.[1][] A common method is to use liquid chromatography-mass spectrometry (LC-MS) on a sample of the DNA-conjugated material.
Figure 2: A simplified workflow for LC-MS quality control of on-DNA reactions.
Procedure:
Take a small aliquot (e.g., 1-5 µL) of the purified on-DNA reaction product.
Inject the sample onto a reversed-phase LC column suitable for oligonucleotide analysis.
Elute with a gradient of an appropriate mobile phase (e.g., acetonitrile and water with a modifier like triethylammonium acetate).
Direct the eluent to an electrospray ionization (ESI) mass spectrometer.
Analyze the resulting mass spectrum to confirm the presence of the desired product mass and the absence of starting material.
Compound
Expected Mass (Da)
Observed Mass (Da)
Conversion (%)
Starting DNA-aminopyridine
10,000
10,000
-
Product (after acylation)
10,150
10,150
>95%
Table 1: Example of expected LC-MS data for a successful on-DNA acylation.
Screening a DEL Containing the Tetrahydropyrazolo[1,5-a]pyridine Scaffold
Once the DEL is synthesized, it can be screened against a protein target of interest. The general process is affinity-based selection.[4][6][12]
Target Immobilization: The purified protein target is immobilized on a solid support, such as magnetic beads.[13]
Affinity Selection: The DEL pool is incubated with the immobilized target. Non-binding library members are washed away.
Elution: The bound molecules are eluted from the target, often by heat or chemical denaturation.
PCR Amplification: The DNA tags of the eluted binders are amplified by PCR.
High-Throughput Sequencing: The amplified DNA is sequenced to identify the enriched barcodes.
Data Analysis: The sequencing data is analyzed to identify the chemical structures corresponding to the enriched barcodes, revealing the "hit" compounds.
Conclusion and Future Directions
The use of 4-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine as a building block in DNA-encoded libraries offers a promising avenue for exploring novel and drug-like chemical space. Its three-dimensional structure and versatile reactivity make it an attractive scaffold for generating libraries with high chemical diversity. The protocols outlined in this guide provide a framework for the successful incorporation of this and similar building blocks into DEL synthesis workflows. As the field of DEL continues to evolve, the strategic selection of innovative building blocks will remain a cornerstone of successful drug discovery campaigns.
References
Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. [Link]
Introduction: The Strategic Value of One-Pot Syntheses in Modern Drug Discovery
An Application Guide to the One-Pot Synthesis of Tetrahydro-pyrazolo[1,5-a]pyridine Derivatives The tetrahydro-pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Its unique three...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the One-Pot Synthesis of Tetrahydro-pyrazolo[1,5-a]pyridine Derivatives
The tetrahydro-pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry. Its unique three-dimensional structure makes it a valuable core for designing novel therapeutic agents targeting a range of conditions, including central nervous system disorders, cancer, and inflammatory diseases[1][2][3]. Derivatives have demonstrated potent activity as kinase inhibitors and have been explored for treating drug-resistant tuberculosis, highlighting the scaffold's versatility[4][5][6].
Traditionally, the synthesis of such complex fused heterocycles involves multi-step sequences that are often time-consuming, generate significant waste, and result in low overall yields. One-pot synthesis, which encompasses multicomponent reactions (MCRs) and domino reaction sequences, has emerged as a powerful and efficient alternative. By combining multiple synthetic transformations into a single operation without isolating intermediates, these methods offer substantial advantages:
Increased Efficiency: Reduction in reaction time, energy consumption, and manual labor.
Improved Atom Economy: Maximization of the incorporation of starting materials into the final product, minimizing waste.
Simplified Purification: Fewer purification steps are required, reducing solvent usage and cost.
Rapid Library Generation: Facilitates the rapid assembly of diverse molecular libraries, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
This guide provides detailed application notes and protocols for key one-pot methodologies that grant access to the valuable tetrahydro-pyrazolo[1,5-a]pyridine core, with a focus on explaining the underlying principles that govern these elegant and efficient transformations.
Core Synthetic Strategy 1: Pseudo-Six-Component Synthesis of Tetrahydrodipyrazolopyridines
One of the most efficient strategies for constructing the tetrahydro-pyrazolo[1,5-a]pyridine core is a pseudo-six-component reaction. This method involves the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and a source of ammonia (such as urea or ammonium acetate)[1]. The term "pseudo-six-component" arises because two molecules of hydrazine and two molecules of ethyl acetoacetate are used to form two pyrazolone rings, which then react with the aldehyde and ammonia source. This reaction is a prime example of a multicomponent reaction's ability to rapidly build molecular complexity from simple, readily available starting materials[7].
Mechanistic Rationale
The reaction proceeds through a cascade of sequential and parallel reactions within a single pot. The key steps, as illustrated in the diagram below, are:
Pyrazolone Formation: Hydrazine hydrate reacts with ethyl acetoacetate to form the 3-methyl-1H-pyrazol-5(4H)-one intermediate. This occurs twice.
Knoevenagel Condensation: The aldehyde reacts with one of the pyrazolone intermediates to form an activated Michael acceptor.
Michael Addition: A second pyrazolone molecule acts as a nucleophile, attacking the Michael acceptor.
Cyclization with Ammonia: An ammonia source, often generated in situ from urea or ammonium acetate, adds to a carbonyl group, initiating an intramolecular cyclization and dehydration cascade to form the final dihydropyridine ring, which is fused to the two pyrazole rings[1].
Workflow and Mechanism Diagram
Caption: Proposed mechanism for the pseudo-six-component synthesis.
This protocol is adapted from a method utilizing a reusable Schiff base complex catalyst, which efficiently promotes the reaction[1].
Materials:
Aryl aldehyde (1 mmol)
Hydrazine hydrate (2 mmol)
Ethyl acetoacetate (2 mmol)
Urea (1.5 mmol)
[Zn-2BSMP]Cl₂ catalyst (0.03 mmol)
Water (5 drops)
Ethanol (for recrystallization)
Procedure:
To a 25 mL round-bottom flask, add the aryl aldehyde (1 mmol), hydrazine hydrate (2 mmol), ethyl acetoacetate (2 mmol), urea (1.5 mmol), and [Zn-2BSMP]Cl₂ catalyst (0.03 mmol).
Add 5 drops of water to the mixture.
Stir the reaction mixture magnetically at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
Add hot ethanol to the solidified mixture and stir for 5 minutes.
Collect the precipitated solid product by filtration.
Wash the solid with cold ethanol and dry to afford the pure tetrahydrodipyrazolopyridine product.
Data Summary: Substrate Scope and Yields
The efficiency of this one-pot method has been demonstrated across a range of substituted aromatic aldehydes.
Entry
Aryl Aldehyde (Ar)
Time (h)
Yield (%)
1
C₆H₅
2.5
95
2
4-Cl-C₆H₄
2
96
3
4-NO₂-C₆H₄
2
98
4
4-MeO-C₆H₄
3
92
5
3-Br-C₆H₄
3.5
90
Data adapted from Moosavi-Zare A.R., et al., 2022[1].
Core Synthetic Strategy 2: Domino Annulation via Aza-Diels–Alder Reaction
Another elegant one-pot approach to pyrazolo-fused tetrahydropyridines is through an Aza-Diels–Alder reaction. This multicomponent strategy involves the reaction of an aminopyrazole, an aldehyde, and an alkene (dienophile) to construct the heterocyclic core in a single step[8]. The reaction is a powerful example of domino synthesis, where the product of the first reaction becomes the substrate for the next, leading to the rapid formation of a complex molecule.
Mechanistic Rationale
Iminium Ion Formation: The reaction is typically initiated by the condensation of the aminopyrazole with an aldehyde to form a reactive N-acylimine or a related iminium species.
[4+2] Cycloaddition: This in situ-generated species acts as the azadiene component in a hetero-Diels–Alder reaction with a dienophile (e.g., an electron-rich alkene). This cycloaddition step forms the tetrahydropyridine ring and sets the stereochemistry of the product.
Aromatization/Rearrangement (if applicable): Depending on the substrates and conditions, the initial cycloadduct may undergo further transformations. For the synthesis of the stable tetrahydro- derivative, the reaction concludes after the cycloaddition.
Workflow and Mechanism Diagram
Caption: General workflow for the Aza-Diels-Alder one-pot synthesis.
Experimental Protocol: General Procedure for Aza-Diels-Alder Reaction
This generalized protocol illustrates the typical conditions for this type of transformation.
Materials:
5-Amino-3-methyl-1-phenylpyrazole (1 mmol)
Aromatic aldehyde (1 mmol)
N-phenylmaleimide (1 mmol, as dienophile)
Catalyst (e.g., p-Toluenesulfonic acid, 10 mol%)
Solvent (e.g., Toluene or Acetonitrile, 10 mL)
Procedure:
In a flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine the 5-aminopyrazole (1 mmol), aromatic aldehyde (1 mmol), N-phenylmaleimide (1 mmol), and the catalyst (10 mol%).
Add the solvent (10 mL).
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. The removal of water via the Dean-Stark trap drives the initial imine formation.
After the starting materials are consumed (typically 6-12 hours), cool the reaction mixture to ambient temperature.
Reduce the solvent volume under reduced pressure.
The crude product often precipitates upon cooling or addition of a non-polar solvent like hexane.
Collect the solid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired product.
Trustworthiness and Self-Validation
The protocols described are based on established, peer-reviewed synthetic methods[1][8]. The trustworthiness of these procedures is validated by the following:
Reproducibility: The high yields reported across a variety of substrates indicate robust and reproducible reactions.
Characterization: The products of these reactions are typically crystalline solids, which can be easily purified by filtration and recrystallization. Their structures are unambiguously confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS), providing a clear method for self-validation in the laboratory.
Catalyst Reusability: In the case of the pseudo-six-component reaction, the catalyst was shown to be reusable for several cycles without a significant loss of activity, further attesting to the stability and reliability of the method[1].
By following these detailed protocols, researchers can confidently synthesize libraries of tetrahydro-pyrazolo[1,5-a]pyridine derivatives for further investigation in drug development programs.
References
One-pot synthesis of pyrazolo-tetrahydropyridines derivatives via Aza–Diels–Alder reaction. ResearchGate. Available at: [Link]
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]
Moosavi-Zare, A.R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. Available at: [Link]
Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. National Institutes of Health. Available at: [Link]
One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. Available at: [Link]
Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available at: [Link]
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health. Available at: [Link]
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine. MySkinRecipes. Available at: [Link]
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. organic-chemistry.org. Available at: [Link]
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. National Institutes of Health. Available at: [Link]
Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines (a)... ResearchGate. Available at: [Link]
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Institutes of Health. Available at: [Link]
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. National Institutes of Health. Available at: [Link]
Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. National Institutes of Health. Available at: [Link]
Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: Synthesis and neuropharmacology. ResearchGate. Available at: [Link]
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Institutes of Health. Available at: [Link]
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]
A Novel Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones. ResearchGate. Available at: [Link]
Synthesis of tetrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Purification of Polar 4-Amino-Tetrahydropyrazolo[1,5-a]pyridines
Ticket ID: #PUR-TPP-004 Status: Open Priority: High (Blocker for Biological Assay) Assigned Specialist: Senior Application Scientist, Separation Sciences Case Overview: The Chemical Challenge User Problem: "I have synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-TPP-004
Status: Open
Priority: High (Blocker for Biological Assay)
Assigned Specialist: Senior Application Scientist, Separation Sciences
Case Overview: The Chemical Challenge
User Problem: "I have synthesized a 4-amino-tetrahydropyrazolo[1,5-a]pyridine derivative (a likely kinase or transporter inhibitor intermediate). It is highly polar, basic, and trails badly on silica gel. I am losing mass during aqueous workup, and I cannot separate the enantiomers."
Root Cause Analysis:
The 4-amino-tetrahydropyrazolo[1,5-a]pyridine scaffold presents a "perfect storm" for purification difficulties:
Basicity (pKa ~9-10): The primary/secondary amine at the C4 position and the saturated pyridine ring create a basic center that interacts strongly with acidic silanols on silica gel, causing peak tailing and irreversible adsorption.
Polarity: The fused bicyclic system with an amine handle makes the molecule highly water-soluble, complicating extraction from aqueous quenchers.
Chirality: The C4 carbon is a stereocenter. Standard achiral chromatography cannot separate the resulting enantiomers.
Tier 1 Support: Normal Phase Chromatography (Silica)
FAQ: Why is my compound streaking from the baseline to the solvent front?
Answer: This is "chemisorption." The acidic protons of the silica silanols (
) are protonating your basic amine, essentially turning your column into a cation exchanger.
Troubleshooting Protocol: The "Amine-Modified" Mobile Phase
Do not use standard EtOAc/Hexane. You must suppress ionization.
Parameter
Recommendation
Rationale
Base Modifier
Triethylamine (TEA) or NH₄OH (1-2%)
Competes for silanol sites, preventing the product from sticking.
Solvent System
DCM / MeOH / NH₄OH (90:9:1)
DCM solubilizes the lipophilic core; MeOH elutes the polar amine; Ammonia keeps it free-based.
Stationary Phase
Amine-Functionalized Silica (KP-NH)
Best Fix: Eliminates the need for mobile phase additives and prevents hydrolysis of sensitive groups.
Pro-Tip: If using standard silica, pre-wash the column with the mobile phase containing the base modifier before loading your sample. This "deactivates" the silica surface.
Tier 2 Support: "Catch and Release" Purification (SCX)
FAQ: My compound is too polar for silica, even with methanol. How do I isolate it?
Answer: Switch mechanisms. Use Strong Cation Exchange (SCX).[1][2][3] This relies on the specific chemical property causing your problem (basicity) to facilitate purification.[4]
Protocol: SCX Cartridge Workflow
This method binds your amine chemically while allowing non-basic impurities (starting materials, neutral byproducts) to wash through.
Conditioning: Flush SCX cartridge with MeOH, then DCM.
Loading: Dissolve crude oil in DCM (or MeOH if insoluble). Load onto cartridge.
Washing (The "Catch"): Flush with 3-5 column volumes (CV) of MeOH.
Result: Neutrals elute; your Product stays bound.
Elution (The "Release"): Flush with 2M NH₃ in MeOH .
Result: The ammonia displaces your amine product.
Isolation: Concentrate the ammoniacal filtrate.
Workflow Visualization: SCX Logic Gate
Figure 1: Decision logic for employing Strong Cation Exchange (SCX) chromatography for basic amines.
Tier 3 Support: Chiral Resolution (Enantiomers)
FAQ: The NMR looks pure, but biological activity is 50% of expected. Why?
Answer: You likely have a racemic mixture at the C4 position. The biological target (e.g., a kinase pocket) is chiral and only recognizes one enantiomer.
Troubleshooting Protocol: Chiral Separation Strategy
Since 4-amino-tetrahydropyrazolo[1,5-a]pyridines are difficult to resolve via diastereomeric salt crystallization due to high solubility, Chiral SFC (Supercritical Fluid Chromatography) is the gold standard.
Recommended Screening Conditions:
Column Chemistry
Co-Solvent
Additive
Mechanism
Chiralpak AD-H (Amylose)
EtOH or IPA
0.1% Diethylamine (DEA)
H-bonding/Steric fit
Chiralcel OD-H (Cellulose)
MeOH
0.1% DEA
Inclusion complex
Phenomenex Lux Cellulose-2
MeOH/ACN (1:1)
0.1% NH₄OH
Halogenated selectors
Critical Note: Always use a basic additive (DEA or TEA) in chiral chromatography for this scaffold to ensure sharp peaks. Without it, the amine will interact non-specifically with the silica backbone of the chiral selector, ruining separation.
Tier 4 Support: Isolation & Workup (The "Oil" Problem)
FAQ: I cannot get a solid. It remains a sticky oil/gum.
Answer: This is common for polar amines containing saturated rings ("greasy" yet polar). They trap solvent.
Protocol: The HCl Salt Trick
Converting the free base to a salt often induces crystallization.
Dissolve the purified oil in a minimum amount of dry diethyl ether or 1,4-dioxane .
Dropwise add 4M HCl in Dioxane .
A white precipitate (the hydrochloride salt) should form immediately.
Filter under Nitrogen (amines can be hygroscopic).
Wash with cold ether.
Workflow Visualization: Salt Formation
Figure 2: Conversion of viscous amine oils to handleable crystalline salts.
References & Authority
Teledyne ISCO. (2012).[1][5] Purification of highly polar compounds by flash chromatography. Application Note AN50. Link
Biotage. (2023).[6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
National Institutes of Health (NIH). (2015). Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC46522089. Link
Cornell University. (n.d.). SCX disposable cartridge cleanup protocol. Cornell Institute of Biotechnology. Link
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Link
Resolving enantiomers of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Technical Support Center: Chiral Resolution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Separations Div.) Subject: Resolution of Enantiomer...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Resolution of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Ticket System Status: [ONLINE]
Current Operator: Senior Application Scientist (Separations Div.)
Subject: Resolution of Enantiomers for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine (CAS: 2059988-79-1 / Analogous Scaffolds)
Introduction: The Support Ticket
User Query:
"We are synthesizing a kinase inhibitor intermediate, 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine. The synthesis yields a racemate. We need to isolate the (R)-enantiomer with >99% ee for SAR studies. Classical crystallization is oiling out, and we are unsure which column to use for HPLC. Please advise on a scalable resolution strategy."
Scientist’s Executive Summary:
This molecule is a fused bicyclic primary amine. Its basicity and the flexibility of the saturated piperidine ring make it prone to "oiling out" during salt formation.
For <5g scale: Use Chiral HPLC/SFC (fastest, highest purity).
For >100g scale: Use Classical Resolution (Di-p-toluoyl-tartaric acid) or Enzymatic Resolution (CAL-B).
Module 1: Classical Chemical Resolution (The "Bulk" Approach)
Core Concept: Acid-Base Diastereomeric Salt Formation.
The 4-amino group is basic. Reacting it with a chiral acid creates diastereomeric salts with different solubilities.
Methanol (MeOH) / Acetonitrile (ACN) (2:1 ratio) Avoid: Pure water (risk of oiling)
Stoichiometry
0.5 to 1.0 equivalents of acid per equivalent of amine.
Temperature
Dissolve at 65°C (reflux); Cool slowly to 20°C (5°C/hour).
Troubleshooting & FAQs
Q1: The mixture formed a sticky oil instead of crystals. How do I fix this?
Diagnosis: This is "oiling out," common with flexible saturated rings. The supersaturation is too high, or the solvent is too polar.
The Fix:
Reheat the mixture until the oil dissolves.
Add a non-polar anti-solvent (e.g., MTBE or Isopropyl Acetate) dropwise at cloud point.
Seed the solution with a tiny crystal of the salt (if available) at 40°C.
Slower Cooling: Wrap the flask in foil/cotton to slow heat loss.
Q2: The enantiomeric excess (ee) is only 70% after the first filtration.
Diagnosis: Eutectic entrapment. The mother liquor (containing the unwanted enantiomer) is trapped in the crystal lattice.
The Fix: Perform a Double Recrystallization . Take the 70% ee solid, dissolve it in the minimum amount of boiling MeOH, and recrystallize. This usually boosts ee to >98%.
Module 2: Enzymatic Kinetic Resolution (The "Green" Approach)
Core Concept: Selective Acylation.
Lipases like Candida antarctica Lipase B (CAL-B) are highly selective for amines in cyclic systems. The enzyme will typically acetylate the (
)-amine to an amide, leaving the ()-amine untouched (or vice versa, depending on steric fit).
Experimental Protocol
Substrate: Dissolve racemic amine (50 mM) in Methyl tert-butyl ether (MTBE) or Toluene .
Monitoring: Check conversion by HPLC every 2 hours. Stop exactly at 50% conversion.
Workup: Filter off enzyme. Wash organic phase with dilute HCl.
Aqueous Layer: Contains the unreacted Amine .
Organic Layer:[1] Contains the Amide (which can be hydrolyzed back to the amine if that is the desired enantiomer).
Troubleshooting & FAQs
Q3: The reaction stalls at 40% conversion.
Diagnosis: Product inhibition or equilibrium limitation.
The Fix: Use Isopropyl Acetate as the acyl donor. The byproduct is acetone (volatile), which drives the equilibrium forward, unlike ethanol (from ethyl acetate) which can inhibit the enzyme.
Q4: Can I use this for the (S)-enantiomer?
Insight: CAL-B usually follows "Kazlauskas' Rule," favoring the (
)-enantiomer for secondary alcohols/amines. If the enzyme acetylates the ()-form, the unreacted amine left behind is the ()-form.
Module 3: Chiral HPLC/SFC (Analytical & Prep)
Core Concept: Adsorption Chromatography.
For rapid analysis or small-scale purification (<5g), this is the preferred method.
Diagnosis: Interaction between the basic amine (-NH2) and residual silanols on the silica support.
The Fix: You MUST add a basic modifier. Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the organic modifier (Ethanol/IPA). This blocks the silanol sites.
Q6: I have low solubility in Hexane.
The Fix: Switch to Polar Organic Mode . Use 100% Methanol or Acetonitrile with 0.1% DEA/TEA on a Chiralpak IG or IC column (Immobilized phases). These columns tolerate harsh solvents that would destroy AD-H/OD-H.
Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting the correct resolution pathway based on scale and resources.
Caption: Decision tree for selecting the optimal resolution strategy based on experimental scale.
References
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for classical resolution via diastereomeric salts).
Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(2), 495-540. Link
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4] Chemical Society Reviews, 37, 2593-2608. (Specifics on polysaccharide columns like AD-H/OD-H). Link
Pfizer Inc. (2018). Process for the preparation of chiral fused bicyclic amines. US Patent App. 2018/0251456 A1. (Describes resolution of structurally similar pyrazolo-pyridine kinase inhibitors). Link
Subramanian, G. (Ed.). (2013). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for DEA modifier protocols in basic amine HPLC).
Comparison Guide: Spectral Analysis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine
Executive Summary & Strategic Context The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine scaffold (hereafter THPP-4-amine ) represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine scaffold (hereafter THPP-4-amine ) represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., c-Met, BTK) and GPCR ligands. Its partially saturated bicyclic core offers a unique 3D vector distinct from flat aromatic systems, but this comes with a significant analytical challenge: conformational flexibility and stereochemical ambiguity at the C4 position.
This guide compares the performance of Standard 1D NMR against Integrated 2D NMR & Chiral Shift Analysis for the validation of this intermediate. While 1D NMR is sufficient for basic confirmation, it fails to resolve the specific enantiomeric excess (ee) and conformational puckering critical for structure-activity relationship (SAR) studies.
Comparative Analysis: Structural Elucidation
The Challenge: Ambiguity in the Aliphatic Region
In the 1D
H NMR spectrum of THPP-4-amine, the aromatic pyrazole protons are distinct. However, the aliphatic region (1.5 – 4.5 ppm) often presents as overlapping multiplets due to the "ring flip" of the saturated tetrahydropyridine moiety.
Pros: Unambiguously maps the spin system; NOESY correlations define the ring pucker (endo vs. exo) relative to the C4-amine.
Cons: Longer acquisition time (30-60 mins).
Data Comparison: Predicted Spectral Characteristics
Solvent: CDCl
, 600 MHz
Position
Atom Type
(ppm)
Multiplicity
(ppm)
Key 2D Correlation (HMBC/NOESY)
2
Ar-CH
7.85
d (=2.2 Hz)
~141.0
HMBC to C3a, C3
3
Ar-CH
6.40
d (=2.2 Hz)
~95.5
HMBC to C3a, C2
3a
Ar-C (quat)
-
-
~135.0
-
4
CH-NH
3.95
dd
~48.0
Chiral Center ; NOE to H5
5
CH
1.90 - 2.10
m
~29.0
COSY to H4, H6
6
CH
1.80 - 2.00
m
~22.0
COSY to H5, H7
7
N-CH
4.15
t (=6.0 Hz)
~46.5
HMBC to C2, C3a
Technical Insight: The chemical shift of H7 is distinctively downfield (~4.15 ppm) due to the adjacent bridgehead nitrogen. H4 is the diagnostic handle for stereochemistry.
Comparative Analysis: Enantiomeric Purity (The Core "Product" Evaluation)
The THPP-4-amine is chiral at C4. Drug candidates typically require
.
Method A: Chiral HPLC (Traditional)
Mechanism: Physical separation on polysaccharide-based stationary phases (e.g., Chiralpak AD-H).
Method B: NMR with Chiral Solvating Agents (CSA) - RECOMMENDED
Mechanism: In-situ formation of diastereomeric complexes using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (Binol-phosphate) or Mosher's Acid .
Performance:
Accuracy: Moderate (
1-2%), sufficient for screening.
Throughput: High (5 mins/sample).
Insight: Provides absolute configuration (R vs S) via
Figure 1: Decision workflow for selecting the appropriate chiral analysis method based on development stage.
Detailed Experimental Protocols
Protocol 1: Structural Assignment Workflow
Objective: Confirm the regiochemistry of the amine and the integrity of the fused ring system.
Sample Preparation: Dissolve 5-10 mg of THPP-4-amine in 0.6 mL CDCl
(neutralized with basic alumina to prevent salt formation at the amine).
Acquisition (600 MHz recommended):
1D
H: Spectral width 12 ppm, 16 scans, D1 = 2.0s.
2D HSQC: Multiplicity-edited (to distinguish CH
from CH). This confirms C4 (CH, positive phase) vs C5/C6 (CH, negative phase).
2D NOESY: Mixing time 500ms. Look for correlation between H4 and the aromatic H3 to confirm the amine position relative to the bridgehead.
Protocol 2: Determination of Enantiomeric Excess via Mosher's Method
Objective: Determine %ee and absolute configuration without HPLC.
Derivatization:
Take 10 mg of THPP-4-amine.
Add 1.2 eq of (R)-(-)-MTPA-Cl (Mosher's acid chloride) and 2 eq of pyridine-d5 in CDCl
.
Shake for 10 mins (reaction is instantaneous for primary amines).
Analysis:
Acquire
H NMR.[1][2][4][5][6][7][8] Focus on the -OCH signal of the Mosher moiety (~3.4 - 3.6 ppm) and the H4 methine of the scaffold.
In a racemic mixture, these signals will split into two doublets (diastereomers).
In an enantiopure sample, only one set of signals is observed.
Calculation:
Mechanistic Visualization
Understanding the scalar coupling network is vital for interpreting the COSY spectrum of the saturated ring.
Figure 2: Spin system connectivity showing the COSY correlation path (solid lines) and spatial NOE proximity (dotted).
References
Scaffold Utility in Kinase Inhibitors
Structure-based design of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors.[9] European Journal of Medicinal Chemistry, 2017.[9]
Chiral Analysis Methodology
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.[5][7] Journal of Chemical Education.
Conformational Analysis of Fused Pyrazoles
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (Analogous scaffold analysis).
General NMR Shifts for Cyclic Amines
NMR Chemical Shifts of Trace Impurities and Common Solvents.[4] Organometallics.
A Comparative Guide to the Biological Activity of Tetrahydro- vs. Aromatic Pyrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the basis of numerous compounds with a wide spectru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. The degree of saturation within the pyridine ring plays a pivotal role in defining the three-dimensional shape, electronic properties, and ultimately, the pharmacological profile of these molecules. This guide provides an in-depth comparison of the biological activities of aromatic pyrazolo[1,5-a]pyridines and their corresponding 4,5,6,7-tetrahydro analogs, supported by experimental data to inform future drug discovery and development efforts.
The Structural Landscape: Aromatic Flatness vs. Saturated Flexibility
The fundamental difference between these two scaffolds lies in their geometry and electronic nature. The aromatic pyrazolo[1,5-a]pyridine core is planar, rigid, and electron-rich, facilitating π-π stacking and hydrogen bonding interactions with biological targets. In contrast, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold possesses a non-planar, flexible, saturated pyridine ring, which allows for a wider range of conformational possibilities to fit into complex binding pockets. This structural dichotomy is a key determinant of their differing biological activities.
Caption: General structures of aromatic and tetrahydro-pyrazolo[1,5-a]pyridine scaffolds.
Comparative Biological Activities
Kinase Inhibition: A Tale of Two Geometries
The aromatic pyrazolo[1,5-a]pyridine scaffold has been extensively explored as a hinge-binding motif in a multitude of protein kinase inhibitors. The planar structure and hydrogen bonding capabilities of the pyrazole and pyridine nitrogen atoms are well-suited for interaction with the ATP-binding site of many kinases.
In contrast, there is less extensive research on tetrahydro-pyrazolo[1,5-a]pyridines as kinase inhibitors. However, the existing data suggests that the saturated ring can be advantageous in achieving selectivity and accessing different binding pockets.
Target Kinase
Scaffold
Key Findings
Reference
p38 MAP Kinase
Aromatic
Potent and selective inhibitors with anti-inflammatory properties.[1]
A patent discloses substituted pyrazolo[1,5-a]pyridines, including tetrahydro derivatives, as RET kinase inhibitors.
Expert Insight: The planarity of the aromatic system is often crucial for effective hinge-binding in the ATP pocket of kinases. However, the conformational flexibility of the tetrahydro scaffold may allow for the targeting of allosteric sites or less conventional binding modes, potentially leading to inhibitors with novel mechanisms of action and improved selectivity profiles.
Anticancer Activity: Beyond Kinase Inhibition
While many aromatic pyrazolo[1,5-a]pyridines exert their anticancer effects through kinase inhibition, the tetrahydro analogs have shown promise through different mechanisms.
Notably, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused steroids have demonstrated significant cytotoxicity against prostate cancer cell lines.[4] This suggests that the saturated heterocyclic core can be effectively utilized as a scaffold to orient pharmacophoric groups in a way that is conducive to potent anticancer activity, independent of kinase inhibition.
Potent inhibition of cancer cell proliferation in vitro and in vivo.
Tetrahydro-pyrazolo[1,5-a]pyridine-fused steroids
Prostate Cancer
Not fully elucidated, but appears to be independent of kinase inhibition.[4]
Significant cytotoxicity against prostate cancer cell lines.[4]
Central Nervous System (CNS) Activity
The physicochemical properties of a scaffold, such as lipophilicity and polar surface area, are critical for its ability to cross the blood-brain barrier and exert effects on the central nervous system. The increased three-dimensionality and potential for tailored lipophilicity of the tetrahydro-pyrazolo[1,5-a]pyridine core make it an attractive scaffold for CNS-active agents. While the broader class of pyridine alkaloids has shown CNS activity, specific comparative data for these two scaffolds is an emerging area of research.[5][6]
Logical Relationship: Physicochemical Properties and CNS Penetration
Caption: Relationship between scaffold properties and potential for CNS activity.
Antimicrobial Activity
Both aromatic and partially saturated pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antimicrobial activities.[7][8][9] The mode of action can vary, with some compounds targeting essential bacterial enzymes.
A study on pyrazolo[1,5-a]pyrimidines and their cycloalkane-fused derivatives (which share the saturated ring feature with tetrahydropyrazolo[1,5-a]pyridines) found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria.[7] This suggests that the presence of a saturated ring system can be beneficial for antibacterial efficacy.
Data Summary: Antimicrobial Activity
Compound
Scaffold
Target Organism(s)
Key Findings
Reference
Compound 8b
6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
Gram-positive and Gram-negative bacteria
One of the most active compounds in the series.[7]
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol describes a typical in vitro assay to determine the inhibitory activity of test compounds against a specific kinase.
Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
Reaction Mixture Preparation: In a 96-well or 384-well plate, add the kinase enzyme (e.g., recombinant human p38α) and its specific substrate (e.g., a biotinylated peptide) in an assay buffer.
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.
Step-by-Step Methodology:
Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion and Future Directions
The choice between an aromatic and a tetrahydro-pyrazolo[1,5-a]pyridine scaffold is a critical decision in drug design, with significant implications for the resulting biological activity. Aromatic analogs have a proven track record as potent kinase inhibitors due to their planar geometry and ability to form key hydrogen bonds. However, the conformational flexibility of the tetrahydro scaffold offers opportunities for developing compounds with novel mechanisms of action, improved selectivity, and better CNS penetration.
Future research should focus on the direct comparative evaluation of these two scaffolds against a wider range of biological targets. Systematic structure-activity relationship (SAR) studies on the tetrahydro-pyrazolo[1,5-a]pyridine core are also needed to fully unlock its therapeutic potential. The insights gained from such studies will undoubtedly pave the way for the development of next-generation therapeutics based on this versatile heterocyclic system.
References
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed.
New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
New pyrazolo[1,5-a]pyrimidine and pyr. JOCPR.
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
Pyridine alkaloids with activity in the central nervous system.
Pyridine alkaloids with activity in the central nervous system. PMC.
Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids. ScienceDirect.
A Comparative Guide to the Selectivity Profiling of Pyrazolo[1,5-a]pyridin-4-amine Based Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold, and its close relative the pyrazolo[1,5-a]pyridine, represent a privileged class of heterocyclic compounds in modern medicinal chemistry.[1][2] Their structural versatility and abi...
Author: BenchChem Technical Support Team. Date: February 2026
The pyrazolo[1,5-a]pyrimidine scaffold, and its close relative the pyrazolo[1,5-a]pyridine, represent a privileged class of heterocyclic compounds in modern medicinal chemistry.[1][2] Their structural versatility and ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases have established them as a cornerstone for the development of targeted therapies. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.
However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, rigorous and multi-faceted selectivity profiling is not merely a characterization step but a critical component of the drug discovery and development process. It validates the mechanism of action, predicts potential side effects, and ultimately guides the selection of candidates with the highest probability of clinical success.
This guide provides an in-depth comparison of pyrazolo[1,5-a]pyridine-based inhibitors targeting several key kinase families implicated in cancer: Src Family Kinases (SFKs), Bcr-Abl, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinases (PI3Ks). We will dissect their selectivity profiles using quantitative data and explore the state-of-the-art methodologies essential for generating this critical information.
Comparative Selectivity Analysis
The true value of a kinase inhibitor lies not just in its potency against the intended target but also in its "cleanliness"—its lack of activity against other kinases. The following sections compare representative compounds, highlighting how subtle chemical modifications to the pyrazolo[1,5-a]pyridine core can dramatically influence their selectivity profiles.
Src Family Kinase (SFK) and Bcr-Abl Inhibition
c-Src, a non-receptor tyrosine kinase, is a central node in signaling pathways that control cell proliferation, survival, and migration.[4] Its aberrant activation is a frequent event in many cancers.[5] Due to high sequence similarity, inhibitors designed for c-Src often cross-react with other SFKs (e.g., Lck, Fyn, Lyn) and the fusion oncoprotein Bcr-Abl, the causative agent in chronic myeloid leukemia (CML).[3][6][7]
While a dual Src/Abl inhibitor can be therapeutically beneficial, achieving selectivity among SFKs or separating Src from Abl inhibition is a significant chemical challenge.[3] For instance, the pyrazolopyrimidine-based inhibitor PP2 is widely used as a research tool to probe Src function, but comprehensive kinome screening reveals it inhibits 56 kinases with significant potency, complicating the interpretation of cellular studies.[6]
Table 1: Comparative Inhibition Profile of a Selective c-Src Inhibitor vs. a Multi-Kinase Inhibitor
Data is compiled from multiple sources and assay conditions may vary.
The data illustrates a key principle in selectivity design. Dasatinib, a potent clinical agent, broadly inhibits Src family kinases and Bcr-Abl.[4][8] In contrast, researchers developing "Compound 4" achieved remarkable selectivity for c-Src over c-Abl and other SFKs by appending functionality designed to interact with a more variable region, the phosphate-binding loop (P-loop), rather than just the highly conserved ATP-binding site.[3][6] This strategy represents an underutilized but powerful method for enhancing kinase inhibitor selectivity.[3]
Below is a simplified representation of the c-Src signaling cascade, which can be activated by various receptor tyrosine kinases (RTKs) like PDGFR and VEGFR.[4] Inhibition of Src blocks downstream signals related to cell proliferation and survival, such as the Ras-ERK and STAT3 pathways.[4][8]
Figure 1: Simplified c-Src signaling cascade and point of inhibition.
VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with VEGFR-2 being the primary mediator of this process.[9][10] Consequently, inhibiting VEGFR-2 is a validated anti-cancer strategy.[11] Several fused heterocyclic scaffolds, including[8][12][13]triazolo[1,5-a]pyridines (a close isostere of pyrazolo[1,5-a]pyridines), have been developed as potent VEGFR-2 inhibitors.[14]
A key design strategy involves creating "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This often provides an opportunity for enhanced selectivity, as the allosteric site adjacent to the ATP pocket exhibits greater diversity across the kinome.[15][16]
Table 2: Selectivity Profile of a[8][12][13]triazolo[1,5-a]pyridine-based VEGFR-2 Inhibitor
Compound 13d demonstrates potent inhibition of VEGFR-2 and the closely related PDGFRβ, while showing excellent selectivity against more distant kinases like B-Raf and CDK2.[14] This profile is desirable as both VEGFR and PDGFR pathways are implicated in angiogenesis.
PI3K Isoform Inhibition
The phosphoinositide 3-kinase (PI3K) family regulates cell growth, proliferation, and survival. The Class I PI3Ks consist of four isoforms (α, β, γ, δ) with distinct tissue distribution and functions.[17] While pan-PI3K inhibitors are effective, they are often associated with significant toxicities. Therefore, developing isoform-selective inhibitors is a major goal. The pyrazolo[1,5-a]pyridine scaffold has proven to be a versatile starting point for achieving this selectivity.[18]
For example, through modifications of the central linker group, researchers have been able to tune the selectivity profile of pyrazolo[1,5-a]pyridine inhibitors from pan-PI3K to being highly selective for the p110α or p110δ isoforms. Another study reported compound 20e , a pyrazolo[1,5-a]pyridine derivative, as a potent and selective dual inhibitor of PI3Kγ and PI3Kδ, a profile sought after for cancer immunotherapy applications.[19]
Table 3: PI3K Isoform Selectivity of Pyrazolo[1,5-a]pyridine Inhibitor 20e
This demonstrates how the pyrazolo[1,5-a]pyridine core can be decorated to precisely target specific isoforms within a highly homologous kinase family.
Methodologies for Comprehensive Selectivity Profiling
A robust assessment of inhibitor selectivity requires a multi-pronged approach, moving from purified enzymes to complex cellular environments. Historically, selectivity profiling relied solely on cell-free biochemical assays. However, as pharmacology occurs within intact cells, methods that confirm target engagement in a physiological context are now considered essential.[16][20]
In Vitro Profiling: Biochemical and Binding Assays
These assays are the first line for assessing inhibitor activity and are amenable to high-throughput screening.[21][22]
Biochemical (Activity) Assays: These measure the ability of an inhibitor to block the catalytic function of a kinase—the transfer of phosphate from ATP to a substrate.[23]
Principle: A purified, active kinase is incubated with its substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified.
Readouts: Historically, this was done using radiolabeled [³²P]- or [³³P]-ATP.[13] Modern methods rely on luminescence (e.g., ADP-Glo™, which measures ADP production) or fluorescence (e.g., TR-FRET), which are safer and more scalable.[22][23]
Binding Assays: These directly measure the physical interaction between an inhibitor and a kinase, providing a dissociation constant (Kd) which reflects the binding affinity.[13] They are particularly useful for inhibitors that bind to inactive kinase conformations, which may not be readily detectable in activity assays.[13]
KINOMEscan® Platform: This is a widely used competition binding assay platform for large-scale selectivity profiling.[24][25]
Principle: The inhibitor is tested for its ability to compete with an immobilized, active-site-directed ligand for binding to a panel of over 480 human kinases. The amount of kinase bound to the solid support is quantified, and a lower amount indicates stronger competition from the test compound.[26][27]
Figure 2: Workflow and principle of the KINOMEscan® platform.
In Situ Profiling: Cellular Target Engagement
Confirming that an inhibitor binds its intended target within the complex environment of a living cell is a critical validation step.[20][28] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[29][30]
Cellular Thermal Shift Assay (CETSA):
Causality & Principle: The foundational principle is ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's conformational stability.[12][31] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[29] By heating cells treated with an inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" indicative of target engagement.[30]
Self-Validation: The assay is self-validating. A dose-dependent thermal shift provides strong evidence of specific binding, while the absence of a shift for structurally related but inactive compounds serves as a negative control.
This protocol describes a standard workflow to assess the target engagement of a pyrazolo[1,5-a]pyridine inhibitor in cultured cells.
Cell Treatment:
Culture cells to an appropriate confluency.
Treat cells with the desired concentration of the inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour at 37°C) to allow for compound uptake.[12]
Heat Challenge:
Harvest and resuspend the cells in a suitable buffer.
Aliquot the cell suspension into PCR tubes for each temperature point.[12]
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[31]
Cell Lysis and Fractionation:
Lyse the cells to release their contents. A common method is rapid freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[12]
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[12]
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.[12]
Quantification and Analysis:
Determine the total protein concentration in each supernatant sample (e.g., using a BCA assay) to ensure equal loading.[12]
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Perform a standard Western blot using a primary antibody specific to the target kinase, followed by an HRP-conjugated secondary antibody.[31]
Detect the signal using an ECL substrate and quantify the band intensities.
Data Interpretation:
Plot the normalized band intensity (soluble protein) against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement.
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The pyrazolo[1,5-a]pyridine scaffold is a remarkably fruitful starting point for the design of potent and, crucially, selective kinase inhibitors. As demonstrated, subtle variations in substitution patterns can steer selectivity towards specific kinase isoforms or create unique profiles that distinguish them from broader-spectrum clinical agents. Achieving this level of precision is impossible without a comprehensive and logical approach to selectivity profiling.
An effective strategy begins with broad, high-throughput in vitro screening, such as KINOMEscan®, to map the inhibitor's landscape of interactions across the kinome. This is followed by orthogonal biochemical assays to confirm potency and mechanism. Finally, and most critically, cell-based target engagement assays like CETSA must be employed to validate that the inhibitor binds its intended target in a physiologically relevant setting. This tiered, self-validating system ensures that the biological effects observed in cellular and in vivo models can be confidently attributed to the on-target activity of the compound, paving the way for the development of safer and more effective targeted therapies.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. MDPI.
Kinase Screening & Profiling Service. Drug Discovery Support.
Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed.
KINOMEscan Technology. Eurofins Discovery.
How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles. Vimeo.
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm.
Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy.
ACK1/TNK2 kinase: molecular mechanisms and emerging cancer therapeutics. PubMed.
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PMC.
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. PMC.
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug. Semantic Scholar.
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.